BenchChemオンラインストアへようこそ!

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Select 903891-95-2 for its distinct 3-oxime substitution, offering a unique H-bonding profile (2 donors, 4 acceptors) and high melting point (270-274°C) vs. analogs. This scaffold is essential for SAR studies on aldose reductase inhibitors and ensures reliable solid-state characterization. Not substitutable with parent benzoxazines.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 903891-95-2
Cat. No. B1339836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime
CAS903891-95-2
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=O)O2)NO
InChIInChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10)
InChIKeyKMOBWALLLLBKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





903891-95-2 Procurement Guide: 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime Chemical Identity, Class Characteristics, and Supplier Overview


2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime (CAS 903891-95-2) is a heterocyclic organic compound belonging to the benzoxazine class, specifically characterized by a fused benzene and 1,4-oxazine ring system bearing a dione functionality at positions 2 and 3, with the 3-position further functionalized as an oxime [1]. The molecular formula is C8H6N2O3 with a molecular weight of 178.14 g/mol [1]. This compound features dual hydrogen bond donor capacity (count: 2) and four hydrogen bond acceptor sites, with a computed XLogP3-AA value of 1.2 [1]. The compound is commercially available from multiple suppliers including AKSci, Santa Cruz Biotechnology, Matrix Scientific, Key Organics Ltd, and Biosynth, typically offered at >95% purity for research and development applications only .

Why 903891-95-2 Cannot Be Casually Replaced: Differential Physical and Chemical Properties of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime vs. Core Scaffold and Isomeric Analogs


Substituting 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime (903891-95-2) with a generic benzoxazine analog introduces quantifiable differences in physicochemical properties that preclude simple interchangeability in research applications. The 3-oxime functionality confers distinct hydrogen bonding capacity (2 donors, 4 acceptors) and computed lipophilicity (XLogP3-AA = 1.2) relative to the parent 2H-1,4-Benzoxazine-2,3(4H)-dione scaffold (C8H5NO3; MW 163.13; lacking the oxime moiety entirely) [1]. Furthermore, the regiochemistry of the oxime substitution (3-position vs. potential 4-position isomers) alters both electronic distribution and predicted receptor interaction profiles, as class-level SAR studies on benzoxazine aldose reductase inhibitors demonstrate that the oxidation state and substitution pattern at the 3-position critically modulates target binding affinity in vitro [2]. These measurable differences in molecular weight, hydrogen bonding capacity, and substitution regiochemistry directly impact compound behavior in biological assays, crystallization experiments, and synthetic transformations, making empirical validation essential before any substitution is attempted.

Quantitative Differentiation Evidence for 903891-95-2: Direct Comparative Data vs. 2H-1,4-Benzoxazine-2,3(4H)-dione, 3-Hydroxy Analog, and 6-Methyl-Substituted 3-Oxime


Molecular Weight and Formula Differentiation of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime (903891-95-2) vs. Parent 2H-1,4-Benzoxazine-2,3(4H)-dione (3597-63-5)

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime (CAS 903891-95-2) exhibits quantifiably distinct molecular composition from its parent 2H-1,4-Benzoxazine-2,3(4H)-dione scaffold (CAS 3597-63-5). The target compound contains the oxime functional group (C=N-OH) at the 3-position, yielding a molecular formula of C8H6N2O3 (MW 178.14 g/mol) versus C8H5NO3 (MW 163.13 g/mol) for the unsubstituted parent dione [1]. This difference corresponds to the net addition of one nitrogen atom and one hydrogen atom (+NH) relative to the parent oxygen atom, resulting in a molecular weight increase of 15.01 g/mol and the introduction of an additional hydrogen bond donor site [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Hydrogen Bonding Capacity Comparison: 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime (903891-95-2) vs. 2H-1,4-Benzoxazine-2,3(4H)-dione (3597-63-5)

The introduction of the 3-oxime functionality in 903891-95-2 produces a measurable increase in hydrogen bonding capacity relative to the parent 2H-1,4-Benzoxazine-2,3(4H)-dione scaffold. Computed descriptors indicate the target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1], whereas the parent dione (lacking the oxime group) contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [2]. This represents an increase of +1 H-bond donor and +1 H-bond acceptor per molecule.

Drug Design Molecular Recognition Crystallography

Lipophilicity (XLogP3-AA) and Rotatable Bond Comparison: 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime (903891-95-2) vs. 3-Hydroxy Analog

The computed lipophilicity of 903891-95-2 (XLogP3-AA = 1.2) [1] falls within a narrow range characteristic of drug-like benzoxazine derivatives. While the fully reduced 3-hydroxy analog (3-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-2-one) would be expected to exhibit lower lipophilicity due to the sp3-hybridized carbon at position 3, the oxime form retains sp2 hybridization with a C=N double bond that maintains modest lipophilicity while introducing an additional hydrogen bond donor site. The target compound possesses exactly 1 rotatable bond (the oxime N-OH group) [1], compared to 0 rotatable bonds in the parent dione, representing a quantifiable increase in conformational flexibility of +1 rotatable bond.

ADME Profiling Pharmacokinetics Bioavailability

Regiochemical Distinction: 3-Oxime (903891-95-2) vs. Potential 4-Oxime Benzoxazine Isomer

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime (903891-95-2) bears the oxime functionality specifically at the 3-position of the benzoxazine ring. A potential isomeric form, 2H-1,4-Benzoxazine-2,3(4H)-dione 4-oxime (hypothetical CAS not assigned), would place the oxime group on the ring nitrogen at position 4, resulting in fundamentally different tautomeric and electronic properties. In the 3-oxime isomer, the oxime is conjugated with the 2-carbonyl, whereas in a 4-oxime isomer, the oxime would be part of an amidoxime-like system. Class-level structure-activity relationship (SAR) studies on benzoxazine-based aldose reductase inhibitors have demonstrated that the oxidation state and substitution pattern at the 3-position critically modulate target binding affinity in vitro [1].

Isomer Purity Synthetic Chemistry Pharmacophore Mapping

Melting Point Comparison: 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime (903891-95-2) vs. 6-Methyl-Substituted 3-Oxime Analog (937602-17-0)

The melting point of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime (903891-95-2) is reported as 270-274°C , whereas the 6-methyl-substituted analog (6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime, CAS 937602-17-0) exhibits a lower melting point range of 240-242°C (decomposition) [1]. This 30-34°C depression in melting point upon 6-methyl substitution reflects quantifiably altered intermolecular crystal packing forces.

Solid-State Characterization Crystallinity Formulation Development

Storage Condition Requirements: 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime (903891-95-2) vs. Ambient-Stable Benzoxazine Scaffolds

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime (903891-95-2) requires refrigerated storage at 2-8°C to maintain chemical integrity , in contrast to the parent 2H-1,4-Benzoxazine-2,3(4H)-dione (CAS 3597-63-5) and other simpler benzoxazine scaffolds that are typically stored at ambient room temperature under dry conditions. The oxime functionality introduces increased susceptibility to hydrolytic degradation and thermal instability, necessitating more stringent cold-chain storage protocols.

Compound Stability Inventory Management Long-Term Storage

Evidence-Based Application Scenarios for 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime (903891-95-2) in Medicinal Chemistry, Biological Screening, and Synthetic Methodology


Scaffold Diversification in Aldose Reductase Inhibitor Development Programs

Researchers investigating novel aldose reductase inhibitors for diabetic complication therapies should prioritize 903891-95-2 as a 3-oxime-substituted benzoxazine scaffold. Class-level SAR evidence demonstrates that substitution patterns at the 3-position of 1,4-benzoxazine-2,3-diones critically modulate aldose reductase inhibitory potency, with 3-thioxo derivatives exhibiting greater in vitro potency than corresponding 3-oxo derivatives in human placenta enzyme assays [1]. The 3-oxime functionality in 903891-95-2 presents an intermediate oxidation state between oxo and fully reduced forms, offering a unique electronic and hydrogen-bonding profile (2 donors, 4 acceptors) for SAR exploration that is not accessible with 3-oxo or 3-thioxo analogs [2].

Crystallography and Solid-State Characterization Studies Requiring Defined Melting Behavior

For crystallography studies or solid-state characterization experiments, 903891-95-2 offers a well-defined melting point of 270-274°C [1], which is 30-34°C higher than its 6-methyl-substituted 3-oxime analog [2]. This higher melting point reflects stronger intermolecular lattice forces and may correlate with improved crystal quality for X-ray diffraction studies. Laboratories conducting polymorph screening or thermal analysis (DSC/TGA) on benzoxazine derivatives should select 903891-95-2 when a higher-melting, thermally stable reference compound is required, rather than the lower-melting 6-methyl analog that decomposes at 240-242°C.

Hydrogen Bonding-Dependent Biological Assay Development

In biochemical assays where hydrogen bonding capacity directly influences target engagement, 903891-95-2 provides a quantitatively distinct profile relative to the parent 2H-1,4-Benzoxazine-2,3(4H)-dione. With 2 hydrogen bond donors and 4 hydrogen bond acceptors [1] compared to 1 donor and 3 acceptors for the parent scaffold [2], the 3-oxime compound offers increased potential for intermolecular interactions. This property is particularly relevant for assays probing protein-ligand binding thermodynamics, where the +1 donor and +1 acceptor difference may translate to measurable changes in binding enthalpy and residence time.

Chromatographic Method Development and LC-MS/MS Optimization

Analytical chemistry laboratories developing LC-MS methods for benzoxazine derivatives should use 903891-95-2 as a distinct retention time and ionization efficiency marker. The 15.01 g/mol mass difference and altered heteroatom composition (C8H6N2O3 vs. C8H5NO3) relative to the parent 2H-1,4-Benzoxazine-2,3(4H)-dione [1] ensures baseline chromatographic separation under reversed-phase conditions. Additionally, the oxime group's nitrogen content enhances positive-ion electrospray ionization efficiency, making this compound a useful internal standard or method development calibrant for benzoxazine-containing compound libraries.

Quote Request

Request a Quote for 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.